(5E)-3-methyl-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
(5E)-3-methyl-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-methyl-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-nitrobenzaldehyde with 3-methyl-2-thioxo-1,3-thiazolidin-4-one under basic or acidic conditions. Common reagents used in this reaction include sodium hydroxide or acetic acid as catalysts. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to achieve high yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-methyl-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Substitution: The benzylidene group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Hydrogen peroxide, acetic acid.
Substitution: Amines, thiols, basic or acidic conditions.
Major Products
Oxidation: Amino derivatives.
Reduction: Sulfoxide or sulfone derivatives.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-3-methyl-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential antimicrobial and anticancer activities. Thiazolidinones have been shown to inhibit the growth of various microorganisms and cancer cells, making them promising candidates for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new treatments for infectious diseases and cancer.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could be harnessed for various applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5E)-3-methyl-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thioxo group may also play a role in its biological activity by forming covalent bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
- (5E)-3-methyl-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- (5E)-3-methyl-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- (5E)-3-methyl-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
(5E)-3-methyl-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo various chemical transformations, making this compound versatile for different applications. Additionally, the combination of the thioxo and benzylidene groups contributes to its unique reactivity and potential biological activities.
Properties
IUPAC Name |
(5E)-3-methyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S2/c1-12-10(14)9(18-11(12)17)6-7-2-4-8(5-3-7)13(15)16/h2-6H,1H3/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEJCAHPHWEJTH-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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